Cas no 952001-16-0 (7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one)

7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxochromen-7-olate
- 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one
-
- インチ: 1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-19-20(25)7-6-16-13-18(22(26)28-21(16)19)15-4-3-5-17(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3
- InChIKey: GLLLPKUHFSDRCR-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCN(C)CC3)C(O)=CC=C2C=C1C1=CC=CC(OC)=C1
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-6124-20mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-40mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-10mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-30mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-75mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-20μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-2μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-5μmol |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-2mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-6124-50mg |
7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one |
952001-16-0 | 50mg |
$160.0 | 2023-09-11 |
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one and CAS No. 952001-16-0: A Comprehensive Overview
The compound 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one, identified by the CAS number 952001-16-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, belonging to the chromenone class, has garnered attention due to its potential biological activities and structural features that make it a promising candidate for further investigation.
Chromenones are a class of organic compounds characterized by a chromene core, which is a benzopyranone structure. The presence of functional groups such as hydroxyl and methoxy substituents, along with the incorporation of a piperazine moiety, enhances the compound's interactability with biological targets. The specific arrangement of these groups contributes to its unique chemical properties and biological significance.
In recent years, there has been a growing interest in chromenone derivatives due to their demonstrated pharmacological effects. Studies have highlighted the potential of these compounds in various therapeutic applications, including anti-inflammatory, antioxidant, and antimicrobial properties. The structural features of 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one make it an intriguing subject for further exploration in drug discovery.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the piperazine group at the 8-position and the methoxy group at the 3-position are critical steps that influence the compound's overall activity. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one is its potential as a lead compound for drug development. Preclinical studies have begun to uncover its mechanisms of action, particularly in terms of interaction with biological pathways relevant to inflammation and oxidative stress. These findings suggest that this compound could be developed into a therapeutic agent for conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.
The incorporation of the 4-methylpiperazine moiety is particularly noteworthy, as piperazine derivatives are known for their ability to modulate neurotransmitter systems. This feature may contribute to the compound's potential applications in treating neurological disorders. Additionally, the hydroxyl group at the 7-position enhances its solubility and bioavailability, which are crucial factors for effective drug delivery.
Epidemiological studies have also provided insights into the pharmacokinetic properties of chromenone derivatives. The metabolic stability and excretion pathways of compounds like 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one are being closely examined to ensure safe and efficient dosing regimens. These studies are essential for translating preclinical findings into clinical practice.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with target proteins. These simulations provide valuable insights into how modifications to the chromenone core can enhance biological activity. Such computational approaches are integral to modern drug discovery pipelines.
Future research directions include exploring synthetic variations to optimize potency and selectivity. By modifying substituents such as the methoxy group or introducing new functional groups, scientists aim to develop analogs with improved therapeutic profiles. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to realize these goals.
The regulatory landscape for new drug development also plays a critical role in advancing compounds like 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing are prerequisites for clinical trials. Regulatory agencies require comprehensive data on chemical structure, synthesis, stability, and toxicity before approving new drugs for human use.
In conclusion, 7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one, identified by CAS number 952001-16-0, represents a promising candidate for pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable subject for further research. As scientific understanding continues to evolve, this compound holds significant potential for contributing to advancements in medicine.
952001-16-0 (7-hydroxy-3-(3-methoxyphenyl)-8-(4-methylpiperazin-1-yl)methyl-2H-chromen-2-one) 関連製品
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)
- 1221341-56-5(Tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate)
- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 1014554-59-6(2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(propan-2-yl)prop-2-enamide)
- 3637-14-7(5-Oxooctanoic acid)
- 1696855-78-3(2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}acetamide)




